
An In-depth Technical Guide to O-Desmethyl
Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: O-Desmethyl Quinidine

Cat. No.: B15600903 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Introduction
O-Desmethyl quinidine, also known as 6'-hydroxycinchonine or cupreidine, is a primary and

orally active metabolite of the well-known antiarrhythmic drug quinidine and the antimalarial

agent quinine.[1][2] As a member of the cinchona alkaloid family, it shares the core quinoline

structure central to the pharmacological properties of its parent compounds.[3] O-Desmethyl
quinidine is recognized for its own pharmacological activities, including antiarrhythmic

properties and the ability to reduce the frequency of muscle cramps, as demonstrated in animal

models.[1][4] This metabolite is formed through the hepatic O-demethylation of quinidine, a

process primarily mediated by cytochrome P450 (CYP) enzymes.[5] Due to its intrinsic activity,

O-Desmethyl quinidine may contribute to both the therapeutic and adverse effects observed

during quinidine therapy.[6] Its greater polarity and water solubility compared to quinidine

influence its pharmacokinetic profile.[6] This document provides a comprehensive technical

overview of O-Desmethyl quinidine, including its physicochemical properties, pharmacological

effects, metabolism, and relevant experimental protocols.
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Property Value Reference

CAS Number 70877-75-7 [7]

Molecular Formula C₁₉H₂₂N₂O₂ [7]

Molecular Weight 310.39 g/mol [7]

Appearance White to off-white solid [8]

Melting Point 152 °C [9]

Purity (HPLC) 99.05% [8]

Optical Rotation
+253.108° (C=0.01 g/ml,

ETOH)
[8]

Solubility Soluble in DMSO (100 mg/mL) [10]

Storage

4°C, protect from light, stored

under nitrogen. In solvent:

-80°C for 6 months; -20°C for 1

month.

[10]

Pharmacological Effects and Quantitative Data
O-Desmethyl quinidine exhibits notable pharmacological activity, particularly on the

cardiovascular system. Its effects are primarily attributed to the modulation of ion channels

involved in the cardiac action potential.

Inhibition of Cardiac Enzymes and Liver Microsomes
O-Desmethyl quinidine has been shown to be a potent inhibitor of both human and rat liver

microsomes, as well as cardiac enzymes.[9]

Enzyme/System IC₅₀ Value Reference

Human and Rat Liver

Microsomes
1 µM [9]

Cardiac Enzymes 0.4 µM [9]
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Electrophysiological Effects on Cardiac Action Potential
Studies on canine Purkinje fibers have demonstrated that O-Desmethyl quinidine, like its

parent compound quinidine, affects cardiac action potentials. At a concentration of 10 µM, it

causes a significant prolongation of the action potential duration at 90% repolarization (APD₉₀),

particularly at longer basic cycle lengths (BCL).[6] This prolongation of repolarization is a key

factor in its antiarrhythmic and potential proarrhythmic effects.[6] Furthermore, O-Desmethyl
quinidine was observed to cause early afterdepolarizations (EADs) at long BCLs, which may

contribute to arrhythmogenesis.[6]

Parameter
Effect of 10 µM O-
Desmethyl Quinidine

Reference

Maximum upstroke velocity

(Vmax)
Depression at short BCLs [6]

Action Potential Duration at

90% Repolarization (APD₉₀)

Significant prolongation at long

BCLs
[6]

Early Afterdepolarizations

(EADs)
Induced at long BCLs [6]

Comparative Pharmacokinetics in Rabbits
A comparative pharmacokinetic study in rabbits between quinidine and O-Desmethyl
quinidine (referred to as 6'-hydroxycinchonine) after intravenous bolus injections of equimolar

doses revealed significant differences in their distribution and elimination half-lives.[6]
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Pharmacokinetic
Parameter

Quinidine
O-Desmethyl
Quinidine

Reference

Terminal Half-life (t₁/

₂β)
132.4 ± 27.1 min 65.4 ± 34.4 min [6]

Volume of Distribution

(Vdβ)

~2x that of O-

Desmethyl Quinidine

~0.5x that of

Quinidine
[6]

Intercompartmental

Distribution Ratio

(k₁₂/k₂₁)

~4x that of O-

Desmethyl Quinidine

~0.25x that of

Quinidine
[6]

Total Body Clearance
Similar to O-

Desmethyl Quinidine
Similar to Quinidine [6]

Experimental Protocols
In Vitro Electrophysiology on Canine Purkinje Fibers
This protocol describes the methodology used to examine the effects of O-Desmethyl
quinidine on the transmembrane action potentials of canine Purkinje fibers.[6]

1. Tissue Preparation:

Hearts are excised from mongrel dogs.

Free-running Purkinje fibers are dissected from the ventricles.

The fibers are mounted in a tissue bath and superfused with Tyrode's solution.

2. Solutions:

Tyrode's Solution (in mM): NaCl 137, KCl 4, MgCl₂ 1, NaH₂PO₄ 0.9, NaHCO₃ 12, CaCl₂ 2,

dextrose 5.5.

The solution is gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.

A stock solution of O-Desmethyl quinidine is prepared and diluted in the Tyrode's solution

to a final concentration of 10 µM.
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3. Electrophysiological Recording:

Standard glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers.

Transmembrane action potentials are recorded using a high-input impedance amplifier.

The fibers are stimulated at various basic cycle lengths (BCLs) ranging from 300 to 8000

msec.

Baseline measurements of action potential parameters, including maximum upstroke velocity

(Vmax) and action potential duration at 90% repolarization (APD₉₀), are recorded.

4. Drug Application and Data Acquisition:

After obtaining stable baseline recordings, the tissue is superfused with the O-Desmethyl
quinidine-containing Tyrode's solution for 1 hour.

Action potential recordings are repeated at the different BCLs.

Vehicle controls are run in parallel to ensure that the observed effects are due to the drug.

Data is analyzed to determine the effects of O-Desmethyl quinidine on Vmax, APD₉₀, and

the occurrence of early afterdepolarizations.

Determination of IC₅₀ Values
The following is a general protocol for determining the half-maximal inhibitory concentration

(IC₅₀) of a compound, which can be adapted for assessing the inhibitory activity of O-
Desmethyl quinidine against specific enzymes.[9]

1. Reagents and Materials:

Purified target enzyme (e.g., cardiac enzymes, liver microsomes).

Substrate for the enzyme that produces a detectable signal (e.g., colorimetric, fluorescent).

O-Desmethyl quinidine stock solution of known concentration.

Assay buffer appropriate for the enzyme's activity.
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Microplate reader for signal detection.

2. Assay Procedure:

A series of dilutions of O-Desmethyl quinidine are prepared in the assay buffer to cover a

wide range of concentrations.

The enzyme and substrate are added to the wells of a microplate.

The different concentrations of O-Desmethyl quinidine are added to the respective wells.

Control wells with no inhibitor (100% activity) and with a known potent inhibitor or no enzyme

(0% activity) are included.

The reaction is initiated and incubated for a specific period at an optimal temperature.

The reaction is stopped, and the signal is measured using a microplate reader.

3. Data Analysis:

The percentage of inhibition for each concentration of O-Desmethyl quinidine is calculated

relative to the control wells.

The data is plotted with the inhibitor concentration on the x-axis (often on a log scale) and

the percentage of inhibition on the y-axis.

A sigmoidal dose-response curve is fitted to the data points using non-linear regression

analysis.

The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the

enzyme activity, is determined from the fitted curve.

Synthesis
O-Desmethyl quinidine can be synthesized via asymmetric synthesis from cinchonidine.[9]

While a detailed step-by-step protocol is not readily available in the public domain, the general

approach involves the chemical modification of the cinchonidine molecule. This process

typically utilizes chiral catalysts to ensure the stereospecific formation of the desired product.[9]

The synthesis would involve the O-demethylation of a quinidine precursor or a related
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Cinchona alkaloid, followed by purification steps such as chromatography to isolate the pure O-
Desmethyl quinidine.[9]
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Caption: Metabolic conversion of quinidine to O-Desmethyl quinidine.

Experimental Workflow for In Vitro Electrophysiology
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Caption: Workflow for studying O-Desmethyl quinidine's electrophysiological effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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